4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole
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Overview
Description
3-{4-Chloro-1-(4-chlorobenzyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl difluoromethyl ether is a complex organic compound characterized by its unique structure, which includes multiple halogen substitutions and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-chloro-1-(4-chlorobenzyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl difluoromethyl ether typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-chlorobenzyl chloride under basic conditions.
Substitution with difluoromethoxyphenyl group: This is typically done via a nucleophilic aromatic substitution reaction.
Ether formation: The final step involves the reaction of the phenol derivative with difluoromethyl ether under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{4-Chloro-1-(4-chlorobenzyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl difluoromethyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{4-Chloro-1-(4-chlorobenzyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl difluoromethyl ether has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Biological Research: It can be used as a tool compound to study the effects of halogenated pyrazoles on biological systems.
Mechanism of Action
The mechanism of action of 3-{4-chloro-1-(4-chlorobenzyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl difluoromethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the pyrazole ring can enhance its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound also contains chlorine atoms and an aromatic ring, but lacks the pyrazole ring and difluoromethoxy group.
Difluoromethoxybenzene: Similar in containing the difluoromethoxy group, but lacks the complex structure of the target compound.
Uniqueness
3-{4-Chloro-1-(4-chlorobenzyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl}phenyl difluoromethyl ether is unique due to its combination of multiple halogen substitutions and the presence of both a pyrazole ring and a difluoromethoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H16Cl2F4N2O2 |
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Molecular Weight |
511.3 g/mol |
IUPAC Name |
4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis[3-(difluoromethoxy)phenyl]pyrazole |
InChI |
InChI=1S/C24H16Cl2F4N2O2/c25-17-9-7-14(8-10-17)13-32-22(16-4-2-6-19(12-16)34-24(29)30)20(26)21(31-32)15-3-1-5-18(11-15)33-23(27)28/h1-12,23-24H,13H2 |
InChI Key |
MXTSBBKLPKLFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC(F)F)Cl |
Origin of Product |
United States |
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